2-(2,4-dichlorophenoxy)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide
Description
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2NO4/c1-19(24,10-13-3-6-15(25-2)7-4-13)12-22-18(23)11-26-17-8-5-14(20)9-16(17)21/h3-9,24H,10-12H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDJAAJQEPXFBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features
The target compound’s unique side chain distinguishes it from simpler phenoxy acetamides. Key structural comparisons include:
Key Observations :
- The target compound ’s bulky, polar side chain may improve water solubility compared to lipophilic analogs like Compound 533 .
- DICA ’s thiol group could facilitate covalent interactions with biological targets, such as caspases, whereas the target compound’s hydroxyl group may engage in hydrogen bonding .
Anti-Inflammatory Potential
Derivatives of 2-(2,4-dichlorophenoxy)acetic acid, such as those in , exhibit selective COX-2 inhibition. The target compound’s acetamide side chain may modulate this activity by altering binding affinity or selectivity .
Anticancer Activity
highlights acetamide derivatives with quinazoline-sulfonyl groups showing anti-cancer activity. While the target compound lacks these groups, its dichlorophenoxy core may still interfere with cancer cell proliferation, though this remains speculative without direct data .
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